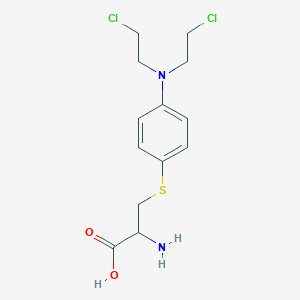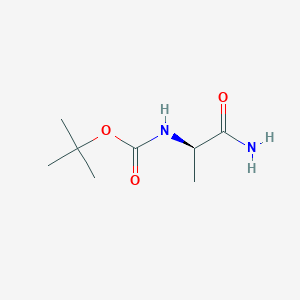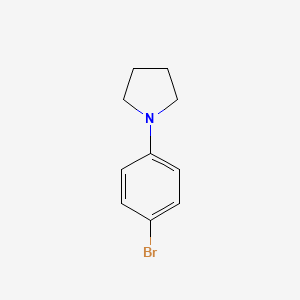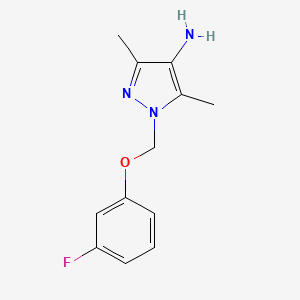
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid" is a synthetic molecule that appears to be related to a class of beta-amino acids with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related beta-amino acids and their derivatives. These compounds have been studied for their potential use in various applications, including as catalysts in organic synthesis, as intermediates in pharmaceuticals, and for their antimicrobial properties.
Synthesis Analysis
The synthesis of related beta-amino acids typically involves the reduction of oxime derivatives or the use of catalytic methods. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields by reducing hydroxyimino derivatives with zinc dust and formic acid, avoiding hydrogenolysis of sensitive groups . Another method involves the use of phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be relevant for the synthesis of beta-amino acids . Additionally, the synthesis of N,N-disubstituted beta-amino acids with thiazole and aromatic substituents has been achieved through the Hantzsch method .
Molecular Structure Analysis
The molecular structure of beta-amino acids often includes heteroaryl groups, such as furan or thiophene, or aromatic substituents, which can influence the compound's reactivity and interaction with biological targets . The presence of these groups can also affect the molecule's conformation and, consequently, its biological activity.
Chemical Reactions Analysis
Beta-amino acids can undergo various chemical reactions, including N-formylation, which has been successfully performed on 3-(heteroaryl)alanine derivatives to yield formylamino propanoic acids . The presence of substituents like thiazole can lead to the formation of derivatives with hydrazone fragments, which can exhibit discrete biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids and their derivatives can vary widely depending on their substituents. For example, the introduction of heteroaryl groups can improve the solubility of these compounds in organic solvents, which is beneficial for their application in organic synthesis . The presence of aromatic and heterocyclic substituents can also impart antimicrobial properties to these compounds .
Applications De Recherche Scientifique
Antioxidant, Anti-inflammatory, and Antiulcer Activities
A study by Subudhi and Sahoo (2011) synthesized novel amino acid conjugates and evaluated them for in vitro antioxidant, anti-inflammatory, and antiulcer activities. Their results indicated significant efficacy in these areas, suggesting potential therapeutic applications in related disorders Subudhi & Sahoo, 2011.
Antimicrobial Activity
Radhakrishnan, Balakrishnan, and Selvaraj (2020) investigated Schiff bases derived from Tryptophan for antimicrobial activity. Their findings highlighted remarkable antimicrobial properties, which can be relevant in the development of new antimicrobial agents Radhakrishnan, Balakrishnan, & Selvaraj, 2020.
Antiproliferative Activity in Cancer Research
Riccardi et al. (2019) synthesized novel platinum complexes with an alanine-based amino acid and investigated their antiproliferative activity on cancer cells. The study found moderate cytotoxic activity in some complexes, indicating potential for cancer treatment Riccardi et al., 2019.
Cytotoxic Effects and Anticancer Potential
Sâmia et al. (2019) explored the cytotoxic effects of nitrogen-mustard-derived Schiff bases, identifying compounds with potential as antimelanoma drug candidates Sâmia et al., 2019.
Dye-Sensitized Solar Cells
Robson et al. (2013) synthesized organic dyes and tested them in solar cell devices. The study provided insights into the use of these compounds in improving solar cell efficiency Robson et al., 2013.
Metabolism in Anticancer Drugs
Zhang, Ye, and Lou (2004) studied the metabolism of chlorambucil by liver microsomal glutathione S-transferase, which is significant for understanding the drug resistance mechanisms in cancer therapy Zhang, Ye, & Lou, 2004.
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c14-5-7-17(8-6-15)10-1-3-11(4-2-10)20-9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFIJYDEBTUJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398598 |
Source


|
| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid | |
CAS RN |
7147-15-1 |
Source


|
| Record name | 7147-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)





![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)



